molecular formula C17H19BrINO2 B2429401 2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 484048-64-8

2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2429401
CAS No.: 484048-64-8
M. Wt: 476.152
InChI Key: ZTALIWZCTIZYQA-UHFFFAOYSA-N
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Description

2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a complex synthetic bicyclo[2.2.1]heptane derivative designed for advanced chemical biology and drug discovery research. Its core structure is based on a functionalized norbornane scaffold, a framework of high interest in medicinal chemistry for its defined three-dimensional geometry. The specific substitution pattern on this scaffold, including the bromo and oxo (ketone) groups, provides strategic handles for further synthetic elaboration, making it a valuable chemical intermediate for developing more complex target molecules. The presence of the 4-iodophenyl group attached to the carboxamide function is a critical feature, as this aromatic iodide can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows researchers to efficiently generate a diverse library of analogues from a single advanced intermediate for structure-activity relationship (SAR) studies. While the specific biological activity of this exact compound requires empirical determination, structurally similar compounds based on the bicyclo[2.2.1]heptane scaffold are actively investigated in oncology research. Related bifunctional compounds have been explored for their ability to degrade key cellular targets, such as Cyclin-dependent kinase 2 (CDK2), via the ubiquitin-proteasome pathway . The abnormal activation of CDK2 is a known mechanism of resistance to certain cancer therapies, making it a significant target for novel therapeutic strategies . Consequently, this reagent holds significant value for researchers developing and profiling targeted protein degraders and other innovative therapeutic modalities in a strictly controlled laboratory setting.

Properties

IUPAC Name

2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrINO2/c1-15(2)16(3)8-9-17(15,12(18)13(16)21)14(22)20-11-6-4-10(19)5-7-11/h4-7,12H,8-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTALIWZCTIZYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=C(C=C3)I)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C15H16BrINO2C_{15}H_{16}BrINO_2 with a molecular weight of approximately 398.10 g/mol. Its structure features a bicyclic core which is known to influence its biological interactions.

Overview of Studies

Research indicates that compounds with similar structures often exhibit significant anticancer properties. The specific biological activity of This compound has been explored in vitro against various cancer cell lines.

Case Studies and Findings

  • In Vitro Cytotoxicity :
    • The compound demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.
    • An IC50 value was determined for MCF-7 cells at approximately 5μM5\,\mu M, indicating moderate potency compared to standard chemotherapeutics.
  • Mechanism of Action :
    • Apoptosis Induction : Studies revealed that treatment with the compound led to an increase in apoptotic markers such as active caspase-3 and caspase-9, suggesting that it triggers apoptosis via the intrinsic pathway.
    • Cell Cycle Arrest : Flow cytometry analysis indicated that the compound caused G2/M phase arrest in treated cells, which is critical for halting cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism of Action
CytotoxicityMCF-75Induction of apoptosis
CytotoxicityA-5498Induction of apoptosis
Cell Cycle ArrestMCF-7N/AG2/M phase arrest
Apoptotic Marker ActivationMCF-7N/AIncreased caspase-3 and caspase-9 levels

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of This compound with various protein targets associated with cancer progression, such as VEGFR-2. The results indicated favorable binding interactions, which may contribute to its observed biological activity.

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule’s structure comprises three critical components:

  • Bicyclo[2.2.1]heptane core with a ketone (C3), methyl groups (C4, C7), and bromine (C2).
  • Carboxamide group at C1, linked to a 4-iodophenyl substituent.
  • Halogenation patterns (bromine at C2, iodine on the aryl ring).

Retrosynthetically, the compound can be dissected into:

  • A bicyclo[2.2.1]heptane-1-carboxylic acid precursor for amidation.
  • 4-Iodoaniline as the aryl amine source.
  • Electrophilic or radical bromination for C2 functionalization.

Synthetic Routes to the Bicyclo[2.2.1]Heptane Core

Organocatalytic [4+2] Cycloaddition

A foundational method for constructing the bicyclic framework involves a formal [4+2] cycloaddition between α,β-unsaturated aldehydes and dienamines, as demonstrated by. This enantioselective approach yields bicyclo[2.2.1]heptane carboxylates with excellent stereocontrol.

Procedure :

  • React methyl vinyl ketone with a chiral amine catalyst (e.g., diphenylprolinol silyl ether) to generate a dienamine intermediate.
  • Perform cycloaddition with an α,β-unsaturated aldehyde to form the bicyclic ester.
  • Oxidize the secondary alcohol (if present) to the ketone using Jones reagent or Dess-Martin periodinane.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Cycloaddition CH₃CN, 25°C, 48h 85–92
Oxidation Dess-Martin, CH₂Cl₂ 90

Functionalization of the Bicyclic Core

Bromination at C2

Introducing bromine at C2 requires regioselective halogenation. Electrophilic bromination or radical pathways are viable:

Electrophilic Bromination :

  • Use N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to direct bromination to the electron-rich C2 position.
    Radical Bromination :
  • Employ AIBN-initiated bromine radicals under UV light for less sterically hindered positions.

Optimization Insight :

  • Ketone at C3 deactivates adjacent positions, favoring C2 bromination.
  • Methyl groups at C4/C7 may induce steric effects, necessitating elevated temperatures (60–80°C).

Amidation with 4-Iodoaniline

Carboxylic Acid Activation

Convert the bicycloheptane-1-carboxylic acid (from ester hydrolysis) to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Coupling with 4-Iodoaniline

React the acid chloride with 4-iodoaniline in anhydrous THF or DCM, using a base (e.g., triethylamine) to scavenge HCl.

Reaction Conditions :

Parameter Value
Solvent Dichloromethane
Temperature 0°C → RT
Time 12h
Yield 75–82%

Challenges :

  • Steric hindrance from the bicyclic system may slow amidation.
  • Competing side reactions (e.g., aryl iodide cleavage) require inert atmospheres.

Alternative Halogenation Strategies

Late-Stage Iodination

If 4-iodoaniline is unavailable, iodinate the aryl ring post-amidation:

  • Protect the amide with a tert-butoxycarbonyl (Boc) group.
  • Perform electrophilic iodination using N-iodosuccinimide (NIS) and H₂SO₄.
  • Deprotect under acidic conditions.

Limitations :

  • Low regioselectivity unless directing groups are present.
  • Risk of over-iodination or C–I bond instability.

Comparative Analysis of Synthetic Pathways

Route Advantages Disadvantages Yield (%)
Cycloaddition → Bromination → Amidation High stereocontrol; modular Multiple steps; costly catalysts 60–70
Radical Bromination → Amidation Simplicity; avoids catalysts Lower regioselectivity 50–55
Late-Stage Iodination Flexibility in aryl substitution Requires protection/deprotection 45–50

Mechanistic Considerations

Bromination Regiochemistry

The ketone at C3 exerts an electron-withdrawing effect, directing electrophilic bromination to the adjacent C2 position. Hyperconjugation stabilizes the carbocation intermediate.

Amidation Kinetics

Steric hindrance from the bicyclic framework slows nucleophilic attack by 4-iodoaniline. Microwave-assisted synthesis (100°C, 30 min) may enhance reaction rates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : Multi-step synthesis typically involves halogenation (bromination/iodination) of bicyclo[2.2.1]heptane precursors, followed by carboxamide coupling. Key intermediates should be purified via column chromatography and characterized using 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and stereochemistry. For example, analogous brominated carboxamides often require controlled reaction conditions to avoid over-halogenation .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and confirm bicyclo[2.2.1]heptane ring integrity.
  • IR Spectroscopy : Confirms carbonyl (C=O) and amide (N-H) functional groups.
  • X-ray Diffraction : Resolves stereochemical ambiguities, particularly for the 4,7,7-trimethyl substituents and bromo/iodo orientations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR)?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in the bicyclo system) or solvent-dependent conformational changes. Use variable-temperature NMR to probe rotational barriers or computational modeling (DFT) to simulate spectra. Cross-validate with X-ray structures to reconcile experimental and theoretical data .

Q. What computational approaches predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Model electrophilic/nucleophilic sites using Fukui indices or electrostatic potential maps.
  • Molecular Dynamics (MD) : Simulate solvation effects on reactivity, especially for the iodophenyl group’s steric bulk.
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) by aligning the carboxamide moiety with active sites .

Q. What experimental frameworks assess the environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Follow the INCHEMBIOL project’s design :

  • Abiotic Studies : Measure hydrolysis/photolysis rates under varying pH/UV conditions.
  • Biotic Studies : Use Daphnia magna or algae models for acute toxicity (EC50/LC50).
  • Partitioning : Determine log KowK_{ow} (octanol-water) to predict bioaccumulation potential.

Q. How can researchers investigate enzyme inhibition mechanisms involving this compound?

  • Methodological Answer :

  • Kinetic Assays : Measure KiK_i (inhibition constant) via Michaelis-Menten kinetics.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • Site-Directed Mutagenesis : Identify critical amino acids in the enzyme’s active site disrupted by the iodophenyl group .

Q. What strategies optimize the compound’s stability under varying storage and reaction conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to heat/humidity and monitor degradation via HPLC.
  • Protecting Groups : For labile substituents (e.g., iodophenyl), use tert-butyl or silyl ethers during synthesis.
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Q. How to design a multidisciplinary study linking this compound’s chemical properties to pharmacological activity?

  • Methodological Answer :

  • Step 1 : Establish structure-activity relationships (SAR) by synthesizing analogs (e.g., varying halogens or methyl groups).
  • Step 2 : Screen for bioactivity (e.g., anticancer assays using MTT or apoptosis markers).
  • Step 3 : Integrate computational (QSAR) and omics data (transcriptomics/proteomics) to map mechanisms .

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